molecular formula C7H12N2S B8385260 Ethyl-(3-methyl-isothiazol-5-ylmethyl)-amine CAS No. 952195-07-2

Ethyl-(3-methyl-isothiazol-5-ylmethyl)-amine

Cat. No. B8385260
M. Wt: 156.25 g/mol
InChI Key: FQAIKFNEQRUFFP-UHFFFAOYSA-N
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Patent
US08003654B2

Procedure details

prepared by reaction of 3-methyl-isothiazole-5-carbaldehyde (Buttimore D. et al J. Chem. Soc. 1963, 2032-2039) with 2M ethylamine in THF.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[C:5]([CH:7]=O)[S:4][N:3]=1.[CH2:9]([NH2:11])[CH3:10]>C1COCC1>[CH2:9]([NH:11][CH2:7][C:5]1[S:4][N:3]=[C:2]([CH3:1])[CH:6]=1)[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NSC(=C1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)NCC1=CC(=NS1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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